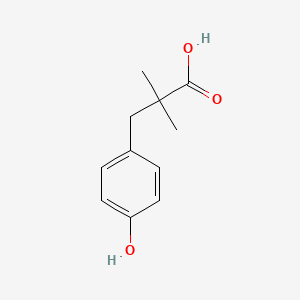

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid is an organic compound characterized by a hydroxyphenyl group attached to a dimethylpropanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid typically involves the alkylation of 4-hydroxybenzaldehyde with isobutyric acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the final product. Common reagents used in this synthesis include sulfuric acid and potassium permanganate.

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon may be used to enhance reaction rates and yields.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with halogens using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in dichloromethane.

Major Products

Oxidation: 3-(4-Oxophenyl)-2,2-dimethylpropanoic acid.

Reduction: 3-(4-Hydroxyphenyl)-2,2-dimethylpropanol.

Substitution: 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid exhibit significant antimicrobial properties against a variety of pathogens.

Key Findings:

- A series of derivatives were synthesized and tested against multidrug-resistant bacteria and fungi, including strains from the ESKAPE group identified by the World Health Organization.

- Compounds showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL and against vancomycin-resistant Enterococcus faecalis with MIC values between 0.5 and 2 µg/mL .

- The structure-dependent nature of these compounds indicates potential for further development into novel antimicrobial agents targeting drug-resistant pathogens .

Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied, particularly their ability to inhibit cancer cell proliferation.

Case Studies:

- In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines, such as A549. For instance, one compound reduced cell viability significantly compared to standard chemotherapeutics like doxorubicin and cisplatin .

- Another study reported antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 to 11 µM, showcasing comparable efficacy to existing anticancer drugs .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| Compound A | A549 | 10 | Doxorubicin | 2.29 |

| Compound B | HeLa | 0.69 | - | - |

HDAC Inhibition

The compound has also been investigated for its role as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy.

Research Insights:

- A series of modified compounds based on the structure of this compound were synthesized and evaluated for their HDAC inhibitory activity.

- These compounds showed promising results in inhibiting HDACs, which are implicated in cancer progression and cellular differentiation .

Pharmacokinetic Properties

In silico analyses have indicated favorable pharmacokinetic properties for derivatives of this compound.

Pharmacological Profiles:

- Studies assessed the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of various derivatives.

- The results suggested that these compounds possess suitable characteristics for drug development, including good solubility and permeability profiles when compared to standard antimicrobial agents like cefazolin .

Mécanisme D'action

The mechanism of action of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging reactive oxygen species. The hydroxy group can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Hydroxyphenyl)propanoic acid: Lacks the dimethyl groups, resulting in different physical and chemical properties.

4-Hydroxyphenylacetic acid: Contains a shorter carbon chain, affecting its reactivity and applications.

Uniqueness

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the dimethyl groups, which influence its steric and electronic properties. These modifications can enhance its stability and reactivity compared to similar compounds.

Activité Biologique

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in cancer research and as a histone deacetylase inhibitor (HDACI). This article explores the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety. This configuration is critical for its biological activity.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound and its derivatives. Research indicates that modifications to the core structure can enhance its efficacy against various cancer cell lines.

- Inhibition of Cell Proliferation : A series of derivatives synthesized based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed selective inhibition of colon cancer cell proliferation (HCT-116 cells) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent compounds exhibited an IC50 of 0.12 mg/mL, indicating strong antiproliferative activity compared to standard treatments like doxorubicin (IC50 = 2.29 mg/mL) .

- Mechanism of Action : The mechanism by which these compounds exert their effects involves the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to cell cycle and apoptosis .

Case Studies

- Study on HDAC Inhibition : A study highlighted the synthesis of derivatives that demonstrated significant HDAC inhibitory activity. The results showed that compounds derived from this compound could effectively induce apoptosis in cancer cells by modulating histone acetylation levels .

- Selectivity in Cancer Treatment : Another investigation focused on the selectivity of these compounds against tumor cells versus normal cells. The findings suggested that certain derivatives preferentially inhibited tumor cell growth while sparing normal cells, which is crucial for reducing side effects in cancer therapies .

Data Table: Biological Activity Summary

| Compound Name | IC50 (mg/mL) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | N/A | N/A | N/A |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 0.12 - 0.81 | HCT-116 | HDAC inhibition |

| Doxorubicin | 2.29 | HCT-116 | Topoisomerase inhibition |

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQPNKHRKGOPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.